

# Deucrictibant (PHA121): A Technical Overview of its Discovery and Development

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Deucrictibant**

Cat. No.: **B10821495**

[Get Quote](#)

An In-depth Guide for Researchers and Drug Development Professionals

## Introduction

**Deucrictibant**, formerly known as PHA121, is an orally bioavailable small molecule that acts as a potent and selective competitive antagonist of the bradykinin B2 receptor. Developed by Pharvaris, it is an investigational drug being evaluated for both the on-demand treatment and prophylactic prevention of attacks in patients with hereditary angioedema (HAE).<sup>[1]</sup> HAE is a rare genetic disorder characterized by recurrent and unpredictable episodes of severe swelling in various parts of the body, which can be life-threatening. The underlying cause of HAE is often a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH), leading to excessive production of bradykinin, a potent vasodilator that increases vascular permeability.<sup>[1]</sup>

**Deucrictibant** directly targets the bradykinin B2 receptor, the primary mediator of bradykinin's inflammatory effects, offering a promising therapeutic strategy for HAE.<sup>[1]</sup> The U.S. Food and Drug Administration (FDA) has granted **Deucrictibant** orphan drug designation for the treatment of bradykinin-mediated angioedema.<sup>[1]</sup>

Two distinct formulations of **Deucrictibant** are under development to address the different needs of HAE patients:

- PHVS416: An immediate-release softgel capsule designed for the rapid-onset, on-demand treatment of acute HAE attacks.<sup>[2]</sup>

- PHVS719: An extended-release tablet intended for once-daily prophylactic administration to prevent the occurrence of HAE attacks.[3]

This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of **Deucrictibant**, with a focus on its pharmacological properties, experimental methodologies, and clinical trial data.

## Discovery and Preclinical Development

### Potency and Selectivity

**Deucrictibant** was identified as a highly potent antagonist of the human bradykinin B2 receptor. Preclinical in vitro and ex vivo studies demonstrated that **Deucrictibant** is significantly more potent than icatibant, an established injectable bradykinin B2 receptor antagonist used for on-demand HAE treatment. Reports indicate that **Deucrictibant** is approximately 20 to 24 times more potent than icatibant in antagonizing the human B2 receptor.[1]

Table 1: Comparative Potency of **Deucrictibant** and Icatibant

| Compound               | Target                 | Relative Potency vs.<br>Icatibant |
|------------------------|------------------------|-----------------------------------|
| Deucrictibant (PHA121) | Bradykinin B2 Receptor | ~20-24x higher                    |
| Icatibant              | Bradykinin B2 Receptor | 1x                                |

Note: Data compiled from preclinical studies.

## Preclinical Models

The efficacy of **Deucrictibant** was evaluated in several preclinical models, including in vivo bradykinin challenge studies in animals. These models were crucial for establishing the proof-of-concept and for predicting the pharmacodynamic effects in humans.

A key preclinical model involved a bradykinin challenge in cynomolgus monkeys. In this model, intravenous administration of bradykinin induces a transient, dose-dependent decrease in blood pressure. The ability of **Deucrictibant** to attenuate this effect was assessed.

### Experimental Protocol: Bradykinin Challenge in Cynomolgus Monkeys

- Animal Model: Conscious, freely moving cynomolgus monkeys were used.
- Bradykinin Administration: A bolus of bradykinin was administered intravenously via an infusion line and a remote-control pump to establish a baseline transient reduction in mean arterial blood pressure (MABP) of approximately 20-40 mmHg.
- **Deucrictibant** Administration: Oral **Deucrictibant** was administered at various dose levels. [\[4\]](#)
- Endpoint Measurement: The MABP was continuously measured using telemetry. The percentage change in the bradykinin-induced blood pressure reduction before and after **Deucrictibant** administration was calculated to determine the antagonistic effect.[\[4\]](#)
- Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: The relationship between the plasma concentration of **Deucrictibant** and the inhibition of the bradykinin-induced response was established using data from a satellite study in monkeys and quantified using a maximal effect model.[\[4\]](#)

These studies demonstrated that oral **Deucrictibant** effectively inhibited the hemodynamic effects of bradykinin, with a faster onset and longer duration of action compared to subcutaneously administered icatibant.

To address the species selectivity of **Deucrictibant**, a humanized bradykinin B2 receptor transgenic rat model was developed. This model provided a more relevant system for studying the efficacy of a human-specific antagonist.

### Experimental Protocol: Carrageenan-Induced Paw Edema in Humanized B2 Receptor Rats

- Animal Model: A transgenic rat line expressing the humanized bradykinin B2 receptor on a Sprague Dawley background was generated using CRISPR/Cas9-mediated gene editing.
- Induction of Edema: Edema was induced by injecting carrageenan into the paw of the rats.
- **Deucrictibant** Administration: Oral **Deucrictibant** was administered to the rats.

- Endpoint Measurement: The degree of paw edema was measured over time to assess the inhibitory effect of **Deucrictibant**.

This model confirmed the in vivo efficacy of **Deucrictibant** in a system expressing the human target receptor.



[Click to download full resolution via product page](#)

Preclinical Development Workflow for **Deucrictibant**.

## Clinical Development

The clinical development program for **Deucrictibant** encompasses Phase 1 studies in healthy volunteers and Phase 2 and 3 trials in patients with HAE. The program is designed to evaluate the two distinct formulations, PHVS416 for on-demand treatment and PHVS719 for prophylaxis.

## Phase 1 Studies in Healthy Volunteers

Phase 1 trials were conducted to assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of **Deucrictibant** in healthy volunteers.

Single-ascending-dose studies demonstrated that PHVS416 is rapidly absorbed, with therapeutic plasma concentrations achieved within 30 minutes. Data from these studies showed predictable linear pharmacokinetics at doses up to 50 mg.[\[2\]](#)

Table 2: Pharmacokinetic Parameters of Single-Dose PHVS416 in Healthy Volunteers

| Parameter                                | Value                              |
|------------------------------------------|------------------------------------|
| Time to Reach Therapeutic Levels (>EC85) | Within 30 minutes                  |
| Pharmacokinetics                         | Linear and predictable up to 50 mg |

Note: EC85 is the concentration estimated to provide 85% of the maximal response.

A Phase 1 study evaluated the pharmacokinetic profile of PHVS719 to support its use as a once-daily prophylactic treatment. The study compared the extended-release formulation to the immediate-release formulation.

#### Experimental Protocol: Phase 1 Study of PHVS719

An open-label, single-dose, randomized, crossover study was conducted in healthy volunteers. Participants received different formulations and doses of **Deucrictibant** under fasting and fed conditions. The primary pharmacokinetic parameters measured were Cmax (maximum plasma concentration), tmax (time to reach Cmax), and AUC (area under the concentration-time curve). Plasma concentrations of PHA121 were determined using a validated LC-MS/MS method.

Results showed that a single dose of the 40 mg extended-release tablet (XR2) achieved therapeutic plasma concentrations within approximately two hours, and these levels were sustained for at least 30 hours. Food intake did not significantly affect the time to reach or maintain therapeutic exposure. The 24-hour exposure of the 40 mg extended-release tablet was comparable to that of two 20 mg doses of the immediate-release softgel capsules.

Table 3: Pharmacokinetic Parameters of PHVS719 (40 mg Extended-Release Tablet) in Healthy Volunteers

| Parameter                                | Value                                                                |
|------------------------------------------|----------------------------------------------------------------------|
| Time to Reach Therapeutic Levels (>EC85) | ~2 hours                                                             |
| Duration at Therapeutic Levels           | ≥30 hours                                                            |
| Effect of Food                           | No significant effect on time to or duration of therapeutic exposure |

Note: Data from a Phase 1 study in healthy volunteers.



[Click to download full resolution via product page](#)

Generalized Phase 1 Clinical Trial Workflow.

## Clinical Efficacy and Safety in HAE Patients

The RAPIDe clinical trial program is evaluating the efficacy and safety of PHVS416 for the on-demand treatment of HAE attacks.

RAPIDe-1 (Phase 2)

The RAPIDe-1 trial was a Phase 2, double-blind, placebo-controlled, randomized, crossover, dose-ranging study.

#### Experimental Protocol: RAPIDe-1 Trial

- Patient Population: The trial enrolled adult patients (ages 18-75) with HAE type 1 or 2 who had a history of frequent attacks.[2]
- Study Design: Patients were randomized to receive one of three single dose levels of PHVS416 or placebo to treat HAE attacks. The crossover design allowed for intra-patient comparisons.
- Primary Endpoint: The primary endpoint was the change in a composite visual analogue scale (VAS-3) score for three symptoms (skin pain, skin swelling, and abdominal pain) at four hours post-treatment compared to placebo.
- Key Inclusion Criteria: Diagnosis of HAE type 1 or 2, a history of  $\geq 3$  attacks in the last 4 months or  $\geq 2$  attacks in the last 2 months prior to screening, and access to and experience with on-demand medications.[5]
- Key Exclusion Criteria: Pre-enrollment use of certain medications within specified timeframes, pregnancy or breastfeeding, and conditions that would interfere with study participation.[5]

The RAPIDe-1 trial met its primary and all key secondary endpoints, demonstrating that PHVS416 significantly reduced the symptoms of HAE attacks compared to placebo.[3]

The CHAPTER clinical trial program is assessing the efficacy and safety of **Deucrictibant** for the long-term prophylaxis of HAE attacks.

#### CHAPTER-1 (Phase 2)

The CHAPTER-1 study was a Phase 2 trial that provided proof-of-concept for the prophylactic use of **Deucrictibant**.

#### Experimental Protocol: CHAPTER-1 Trial

- Patient Population: The study enrolled patients with HAE.
- Study Design: This was a randomized, placebo-controlled study. Due to the extended-release formulation (PHVS719) being in early development, the immediate-release capsule (PHVS416) was dosed twice daily as a proof-of-concept.
- Primary Endpoint: The primary endpoint was the time-normalized number of investigator-confirmed HAE attacks during the treatment period.

The CHAPTER-1 study demonstrated a statistically significant reduction in the monthly attack rate in patients treated with **Deucrictibant** compared to placebo. An open-label extension of the study showed sustained efficacy and a favorable safety profile with long-term treatment.[\[6\]](#)

Table 4: Summary of Key Clinical Trial Results

| Trial     | Phase | Formulation                                     | Indication                | Key Finding                                                                |
|-----------|-------|-------------------------------------------------|---------------------------|----------------------------------------------------------------------------|
| RAPIDe-1  | 2     | PHVS416<br>(Immediate-<br>Release)              | On-demand<br>Treatment    | Significantly<br>reduced<br>symptoms of<br>HAE attacks vs.<br>placebo.     |
| CHAPTER-1 | 2     | PHVS416 (as<br>proof-of-concept<br>for PHVS719) | Prophylactic<br>Treatment | Significantly<br>reduced the<br>monthly HAE<br>attack rate vs.<br>placebo. |

Note: This table summarizes the main outcomes of the Phase 2 studies.

## Mechanism of Action: Bradykinin B2 Receptor Antagonism

**Deucrictibant** exerts its therapeutic effect by selectively blocking the bradykinin B2 receptor. In HAE, excessive bradykinin binds to this receptor on endothelial cells, triggering a signaling cascade that leads to increased vascular permeability, fluid leakage into the surrounding

tissues, and the clinical manifestations of angioedema. By competitively inhibiting the binding of bradykinin to the B2 receptor, **Deucrictibant** effectively prevents this downstream signaling, thereby mitigating or preventing the swelling and associated symptoms of HAE attacks.



[Click to download full resolution via product page](#)

Signaling Pathway Blockade by **Deucrictibant**.

## Conclusion

**Deucrictibant** (PHA121) represents a significant advancement in the development of oral therapies for Hereditary Angioedema. Its high potency as a bradykinin B2 receptor antagonist, demonstrated in robust preclinical models, has translated into promising clinical efficacy for both on-demand and prophylactic treatment. The development of two distinct formulations, an immediate-release capsule (PHVS416) and an extended-release tablet (PHVS719), is tailored to meet the diverse needs of HAE patients. The ongoing Phase 3 clinical trials will further elucidate the long-term safety and efficacy of **Deucrictibant** and its potential to become a valuable and convenient treatment option for individuals living with HAE.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. angioedemanews.com [angioedemanews.com]
- 2. Pharvaris Doses First Patient in RAPIDe-1, a Phase 2 Study Evaluating PHVS416 for the On-Demand Treatment of HAE - Pharvaris N.V. [ir.pharvaris.com]
- 3. Deucrictibant Data Highlighted in Multiple Presentations at the C1-Inhibitor Deficiency and Angioedema Workshop - Pharvaris N.V. [ir.pharvaris.com]
- 4. ir.pharvaris.com [ir.pharvaris.com]
- 5. ir.pharvaris.com [ir.pharvaris.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- To cite this document: BenchChem. [Deucrictibant (PHA121): A Technical Overview of its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10821495#deucrictibant-pha121-discovery-and-development-history\]](https://www.benchchem.com/product/b10821495#deucrictibant-pha121-discovery-and-development-history)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)